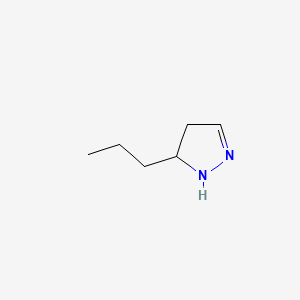
4,5-Dihydro-5-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the reaction of hydrazine hydrate with chalcones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic pyrazole.
Reduction: Reduction reactions can modify substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4,5-Dihydro-5-propyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole: Similar structure but lacks the propyl group.
3,5-Dimethyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of a propyl group
Uniqueness
4,5-Dihydro-5-propyl-1H-pyrazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity and potentially its bioavailability .
Properties
CAS No. |
75011-90-4 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
5-propyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-2-3-6-4-5-7-8-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
YJMMTFQSMKYWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)
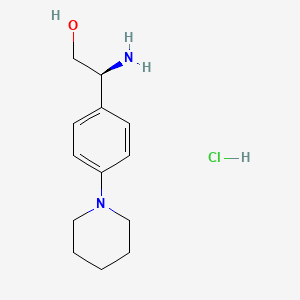
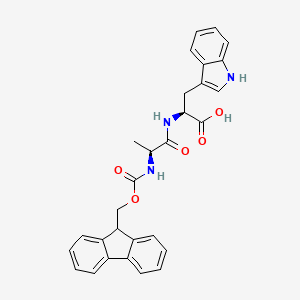
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
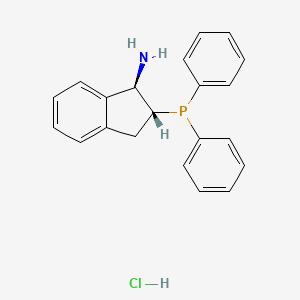
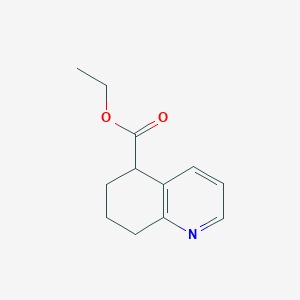
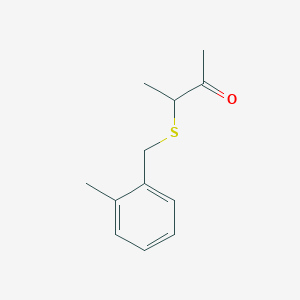
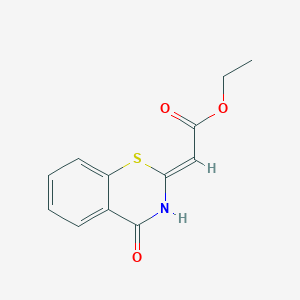
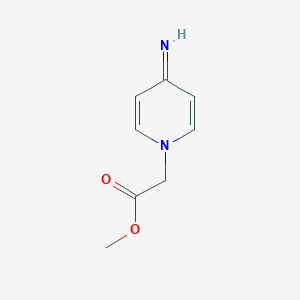
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
